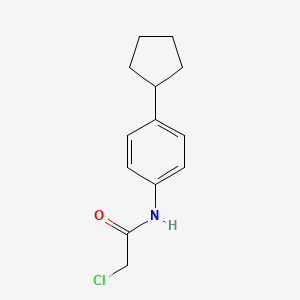![molecular formula C28H42N2O B14404851 N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea CAS No. 88456-51-3](/img/structure/B14404851.png)
N-[(4-Butylphenyl)methyl]-N-heptyl-N'-(2,4,5-trimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea is a synthetic organic compound with a complex structure. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a urea functional group, which is linked to three different aromatic and aliphatic substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea typically involves the reaction of an isocyanate with an amine. One common method is to react 4-butylbenzyl isocyanate with N-heptyl-2,4,5-trimethylaniline under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives with oxidized substituents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated, brominated, or sulfonated urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trichlorophenyl)urea
- 1-(4-Butylphenyl)-3-(2,4,5-trimethylphenyl)urea
- 1-(4-(Methylthio)phenyl)-3-(2,4,5-trimethylphenyl)urea
Uniqueness
N-[(4-Butylphenyl)methyl]-N-heptyl-N’-(2,4,5-trimethylphenyl)urea is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the butyl, heptyl, and trimethylphenyl groups influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88456-51-3 |
|---|---|
Molekularformel |
C28H42N2O |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1-[(4-butylphenyl)methyl]-1-heptyl-3-(2,4,5-trimethylphenyl)urea |
InChI |
InChI=1S/C28H42N2O/c1-6-8-10-11-12-18-30(21-26-16-14-25(15-17-26)13-9-7-2)28(31)29-27-20-23(4)22(3)19-24(27)5/h14-17,19-20H,6-13,18,21H2,1-5H3,(H,29,31) |
InChI-Schlüssel |
VNZQNFWZDFXVRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCN(CC1=CC=C(C=C1)CCCC)C(=O)NC2=C(C=C(C(=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


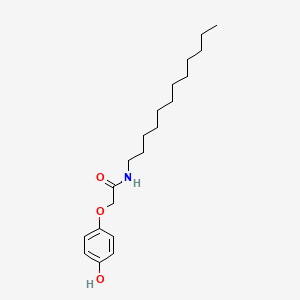
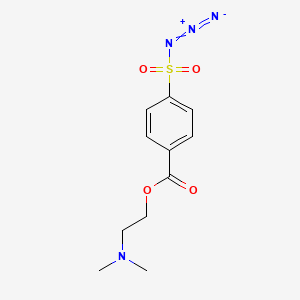
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(pyridin-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14404777.png)
![3-[2-(2-Methylphenyl)ethenyl]-1-benzothiophene](/img/structure/B14404779.png)
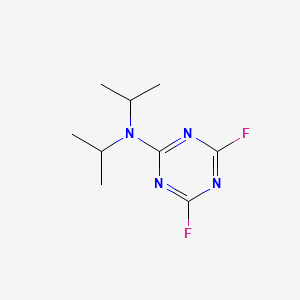
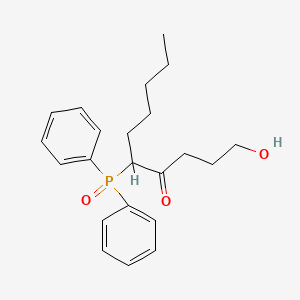
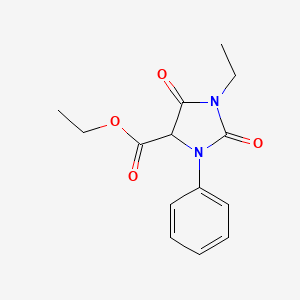

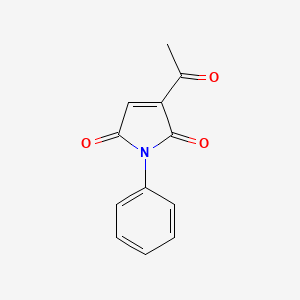
![N-{2-(Dimethylamino)-5-[(E)-(4-nitrophenyl)diazenyl]pyrimidin-4-yl}acetamide](/img/structure/B14404820.png)
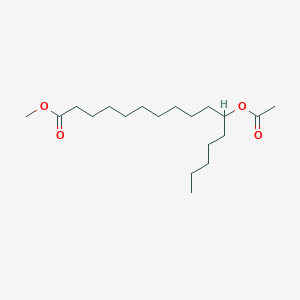
![N-[3-(1,5-Dioxaspiro[5.5]undecan-3-yl)propylidene]hydroxylamine](/img/structure/B14404843.png)
![4-[(4-Bromophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14404844.png)
